
4,6-Dichloronicotinonitrile
Overview
Description
4,6-Dichloronicotinonitrile (CAS: 166526-03-0) is a chlorinated pyridine derivative with the molecular formula C₆H₂Cl₂N₂ and a molecular weight of 173.00 g/mol . Structurally, it features chlorine atoms at positions 4 and 6 of the pyridine ring and a nitrile (-CN) group at position 2. This compound is commercially available at purities exceeding 98% and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its electron-withdrawing chlorine and nitrile groups enhance reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex heterocycles .
Preparation Methods
4,6-Dichloronicotinonitrile can be synthesized through several methods. One common synthetic route involves the chlorination of nicotinonitrile. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures to facilitate the substitution of chlorine atoms at the desired positions .
In industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity this compound .
Chemical Reactions Analysis
4,6-Dichloronicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in this compound can be replaced by other nucleophiles. For example, reacting with sodium methoxide can yield 4,6-dimethoxynicotinonitrile.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding acids or other oxidized derivatives.
Common reagents used in these reactions include sodium methoxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dichloronicotinonitrile has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests and weeds.
Material Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloronicotinonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its pesticidal or therapeutic effects. The exact pathways depend on the specific application and the target organism or system .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, physicochemical properties, and applications of 4,6-Dichloronicotinonitrile and related compounds:
Physicochemical and Reactivity Profiles
- Electrophilicity: Chlorine substituents in this compound increase electrophilicity at positions 2 and 5, enabling Suzuki-Miyaura and Ullmann couplings . In contrast, 4,6-Diaminonicotinonitrile exhibits nucleophilic character due to amino groups, favoring condensation reactions .
- Lipophilicity: Methyl groups in 2,5-Dichloro-4,6-dimethylnicotinonitrile enhance lipophilicity (logP ≈ 2.5), improving membrane permeability in drug candidates .
- Thermal Stability: this compound derivatives generally exhibit melting points above 80°C, whereas amino-substituted analogs (e.g., 4,6-Diaminonicotinonitrile) decompose at lower temperatures due to hydrogen bonding .
Biological Activity
4,6-Dichloronicotinonitrile is a halogenated derivative of nicotinonitrile that has garnered attention for its diverse biological activities. This compound, characterized by the presence of chlorine atoms at the 4 and 6 positions on the aromatic ring, exhibits unique chemical properties that enhance its potential in medicinal chemistry and other fields. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 175.09 g/mol. The structure features two chlorine substituents which significantly influence its reactivity and biological interactions.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. A study focused on its ability to inhibit specific protein-protein interactions in cancer cells, particularly targeting the BCL6 transcriptional repressor, which is implicated in the development of certain lymphomas. The compound demonstrated a concentration-dependent reduction in BCL6 protein levels, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
Halogenated compounds like this compound are known for their antimicrobial properties. In vitro studies have shown that derivatives of nicotinonitrile can exhibit significant antibacterial and antiviral activities. The mechanism is believed to involve disruption of microbial cell membranes or interference with vital metabolic pathways .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Its structural similarity to nicotinic acid suggests that it may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases. Preliminary findings indicate that this compound might influence cholinergic pathways, although further research is needed to confirm these effects .
Synthesis and Derivative Development
The synthesis of this compound typically involves reactions such as palladium-catalyzed amination processes. These synthetic routes allow for the creation of various derivatives that can be screened for enhanced biological activity. For instance, the regioselective C-2 amination of this compound has been successfully achieved, leading to new derivatives with potentially improved pharmacological profiles .
Case Study 1: In Vivo Efficacy
In a study evaluating the in vivo efficacy of compounds related to this compound, researchers administered these compounds to lymphoma xenograft mouse models. The results demonstrated significant tumor reduction compared to controls, indicating that these compounds can effectively target tumor growth through mechanisms involving protein degradation rather than inhibition alone .
Case Study 2: Antimicrobial Screening
A series of derivatives based on this compound were screened against various bacterial strains. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 5 µg/mL for certain derivatives .
Data Tables
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 4,6-Dichloronicotinonitrile?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitrile C≡N stretch near 2200 cm⁻¹) and chlorine substituents.
- NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve aromatic ring protons and carbons. For example, the deshielding effect of electron-withdrawing Cl groups can help assign substitution patterns.
- Mass Spectrometry (MS) : Confirm molecular weight (MW: 173 g/mol) and fragmentation patterns (e.g., loss of Cl or CN groups).
- Cross-Validation : Combine data from all techniques to resolve structural ambiguities .
Q. What are the critical physical properties of this compound for experimental design?
- Key Data :
Property | Value | Source |
---|---|---|
Molecular Weight | 173 g/mol | |
Melting Point | 121–125°C | |
Stability | Sensitive to moisture |
- Application : These properties inform solvent selection (e.g., anhydrous conditions) and storage protocols (desiccated, low temperature) .
Q. How should researchers handle safety concerns during synthesis?
- Protocol :
- Use fume hoods and personal protective equipment (PPE) due to potential toxicity of nitriles and chlorinated compounds.
- Refer to Safety Data Sheets (SDS) for first-aid measures (e.g., inhalation: move to fresh air; skin contact: wash with soap/water).
- Monitor for by-products like HCl gas using pH strips or gas detectors .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Experimental Design :
- Reagent Optimization : Use tetramethylammonium chloride as a catalyst with POCl₃ in dichloromethane (reported yield: 91% at 85°C for 5 hours) .
- Statistical Methods : Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading, reaction time).
- By-Product Analysis : Use HPLC or GC-MS to identify impurities (e.g., trichlorinated analogs) and adjust stoichiometry .
Q. How to resolve contradictions in reactivity data for this compound derivatives?
- Analytical Workflow :
Reproduce Experiments : Verify reaction conditions (e.g., inert atmosphere, purity of reagents).
Cross-Validate Techniques : Compare NMR with X-ray crystallography (if crystals are obtainable) to confirm substitution patterns.
Computational Modeling : Use DFT calculations to predict electronic effects of Cl and CN groups on reactivity .
Q. What strategies are effective for designing this compound analogs with modified electronic properties?
- Methodology :
- Functional Group Interconversion : Replace Cl with electron-donating groups (e.g., -NH₂) to study electronic effects on aromaticity.
- Structural Analogs : Synthesize derivatives like 4,6-Dichloronicotinamide (CAS 70593-57-6) to compare reactivity and stability .
- Spectroscopic Probes : Use UV-Vis spectroscopy to track charge-transfer interactions in coordination complexes .
Q. How to systematically analyze data from catalytic applications of this compound?
- Data Synthesis Framework :
Parameter | Tool | Example Application |
---|---|---|
Catalytic Efficiency | Turnover Frequency (TOF) | Compare Cl-substituted catalysts |
Selectivity | GC-MS/HPLC | Quantify product distribution |
Stability | TGA/DSC | Assess thermal decomposition |
Properties
IUPAC Name |
4,6-dichloropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRGFXKFARXGSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670554 | |
Record name | 4,6-Dichloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166526-03-0 | |
Record name | 4,6-Dichloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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